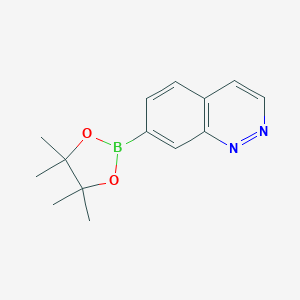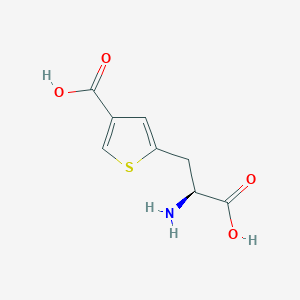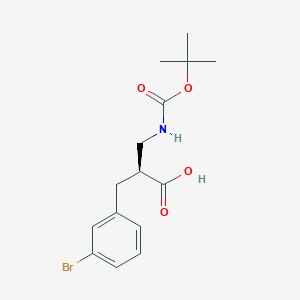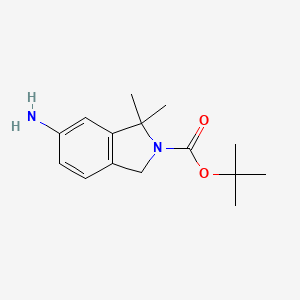![molecular formula C20H12O7 B12945486 Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is an impurity of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. This compound is significant in the study of Doxorubicin’s properties and its various impurities.
Analyse Des Réactions Chimiques
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin, being an impurity of Doxorubicin, would undergo similar types of chemical reactions. These reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is primarily used in scientific research to study the properties and impurities of Doxorubicin. Its applications span across various fields:
Chemistry: Used to understand the chemical properties and reactions of Doxorubicin and its impurities.
Biology: Helps in studying the biological activity and interactions of Doxorubicin.
Medicine: Used in research to improve the efficacy and safety of Doxorubicin as an antitumor agent.
Industry: Plays a role in quality control during the manufacturing process of Doxorubicin.
Mécanisme D'action
The mechanism of action of Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is closely related to that of Doxorubicin. Doxorubicin works by intercalating DNA, thereby inhibiting the synthesis of macromolecules and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair. The pathways involved include the generation of free radicals and the induction of oxidative stress, leading to cell death.
Comparaison Avec Des Composés Similaires
Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin is unique due to its specific structure and role as an impurity of Doxorubicin. Similar compounds include other impurities of Doxorubicin, such as:
- Doxorubicin Hydrochloride Impurity 5
- Doxorubicin Hydrochloride Impurity 6
These compounds share structural similarities with Doxorubicin but differ in their specific chemical modifications and properties.
Propriétés
Formule moléculaire |
C20H12O7 |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
methyl 5,7,12-trihydroxy-6,11-dioxotetracene-2-carboxylate |
InChI |
InChI=1S/C20H12O7/c1-27-20(26)8-5-6-9-11(7-8)18(24)14-15(16(9)22)19(25)13-10(17(14)23)3-2-4-12(13)21/h2-7,21-22,24H,1H3 |
Clé InChI |
VQRYGLOAHKMDHB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)

![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

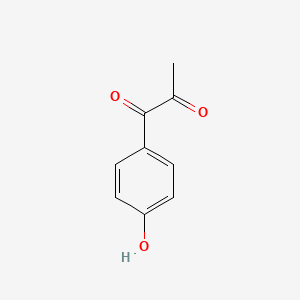
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
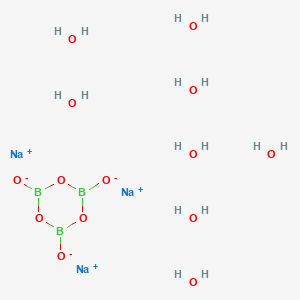
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
